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Compound of Interest

Compound Name:
6,7-dimethoxy-1H-quinazolin-4-

one

Cat. No.: B601133 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 6,7-

dimethoxy-4-hydroxyquinazoline, a key heterocyclic scaffold in medicinal chemistry. The

content is tailored for researchers, scientists, and drug development professionals, offering

detailed experimental protocols, tabulated spectral data, and visualizations of relevant

biological pathways. It is important to note that 6,7-dimethoxy-4-hydroxyquinazoline exists

predominantly in its tautomeric form, 6,7-dimethoxyquinazolin-4(3H)-one. The data presented

herein corresponds to this more stable tautomer.

Spectroscopic Data
The structural elucidation of 6,7-dimethoxyquinazolin-4(3H)-one relies on a combination of

nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR)

spectroscopy. The following tables summarize the expected and reported spectral data for this

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of the

molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for 6,7-Dimethoxyquinazolin-4(3H)-one (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.1 br s 1H N-H

~7.9 s 1H H-2

~7.4 s 1H H-5

~7.1 s 1H H-8

~3.9 s 3H OCH₃ (C7)

~3.8 s 3H OCH₃ (C6)

Note: Chemical shifts

are predicted based

on the general

quinazolinone scaffold

and data from

substituted analogs.

The broad singlet for

the N-H proton is

characteristic and its

chemical shift can be

concentration-

dependent.

Table 2: ¹³C NMR Spectroscopic Data for 6,7-Dimethoxyquinazolin-4(3H)-one (Predicted)
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Chemical Shift (δ) ppm Assignment

~164.0 C-4

~155.0 C-7

~149.0 C-6

~148.0 C-8a

~145.0 C-2

~114.0 C-4a

~108.0 C-5

~100.0 C-8

~56.0 OCH₃ (C7)

~55.8 OCH₃ (C6)

Note: These chemical shifts are estimated

based on known values for the quinazolinone

core and related structures.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight.

Table 3: Mass Spectrometry Data for 6,7-Dimethoxyquinazolin-4(3H)-one
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m/z (Mass/Charge Ratio) Ion Type
Predicted Relative
Abundance

207.07 [M+H]⁺ High

206.07 [M]⁺ Moderate to High

Note: In Electrospray

Ionization (ESI-MS), the

protonated molecule [M+H]⁺ is

expected to be the base peak.

The molecular weight of

C₁₀H₁₀N₂O₃ is 206.20 g/mol .

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their

vibrational frequencies.

Table 4: Infrared (IR) Spectroscopic Data for 6,7-Dimethoxyquinazolin-4(3H)-one (Predicted)

Wavenumber (cm⁻¹) Vibration Type Functional Group

3200-3000 N-H Stretch Amide (N-H)

3000-2850 C-H Stretch (sp³) Methoxy (CH₃)

~1680 C=O Stretch (Amide I) Amide (C=O)

~1620 C=N Stretch Imine

~1600, ~1500 C=C Stretch Aromatic ring

~1250 C-O Stretch Aryl ether

Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

The following are standard protocols for the analysis of 6,7-dimethoxyquinazolin-4(3H)-one.
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Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one
A common method for the synthesis of the quinazolinone core is through the reaction of an

anthranilate derivative with a source of the C2 and N3 atoms.

Reaction Setup: To a solution of methyl 4,5-dimethoxyanthranilate in a suitable high-boiling

solvent such as dimethylformamide (DMF), phosphorous oxychloride is added dropwise at a

low temperature (e.g., 0 °C).

Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred

for a specified time until the reaction is complete, often indicated by the formation of a solid

precipitate.

Work-up and Purification: The reaction mixture is then quenched by carefully adding it to ice

water. The resulting precipitate is collected by filtration, washed with water, and dried. The

crude product can be further purified by recrystallization from a suitable solvent like ethanol

to yield 6,7-dimethoxyquinazolin-4(3H)-one as a solid.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of 6,7-dimethoxyquinazolin-4(3H)-one is

dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.

¹H NMR Data Acquisition: The spectrum is acquired with a sufficient number of scans to

achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14

ppm, a 45° pulse angle, and a relaxation delay of 1-2 seconds.

¹³C NMR Data Acquisition: The spectrum is acquired with proton broadband decoupling. A

larger number of scans is required compared to ¹H NMR. Typical parameters include a

spectral width of 0 to 200 ppm, a 45° pulse angle, and a relaxation delay of 2 seconds.

Data Processing: The raw data is processed by Fourier transformation. The spectrum is then

phased, and the chemical shifts are calibrated to the residual solvent peak (DMSO at 2.50

ppm for ¹H and 39.52 ppm for ¹³C).
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Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as

methanol or acetonitrile.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source

and a mass analyzer (e.g., Time-of-Flight or Quadrupole) is used.

Data Acquisition: The sample solution is infused into the ESI source. The spectra are

typically acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation: 1-2 mg of 6,7-dimethoxyquinazolin-4(3H)-one is finely ground with 100-

200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture

is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample chamber is recorded. The KBr

pellet is then placed in the sample holder, and the sample spectrum is recorded, typically in

the range of 4000 to 400 cm⁻¹.

Biological Activity and Signaling Pathways
Quinazoline derivatives are a well-known class of compounds that exhibit a wide range of

biological activities, including acting as inhibitors of protein kinases. Many quinazoline-based

drugs target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth

Factor Receptor (VEGFR) signaling pathways, which are crucial in cancer cell proliferation and

angiogenesis.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

6,7-dimethoxy-4-hydroxyquinazoline.
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Caption: Workflow for the synthesis and spectroscopic characterization.

EGFR Signaling Pathway Inhibition
Quinazoline derivatives are known to act as ATP-competitive inhibitors of the EGFR tyrosine

kinase. By blocking the ATP binding site, these inhibitors prevent the autophosphorylation of

the receptor, thereby inhibiting downstream signaling cascades that lead to cell proliferation

and survival.
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Caption: Inhibition of the EGFR signaling pathway.
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VEGFR Signaling Pathway Inhibition
Similar to their action on EGFR, certain quinazoline derivatives can inhibit VEGFR, a key

receptor in angiogenesis (the formation of new blood vessels). By blocking VEGFR signaling,

these compounds can suppress tumor growth by cutting off its blood supply.
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Caption: Inhibition of the VEGFR signaling pathway.

To cite this document: BenchChem. [Spectroscopic and Biological Profile of 6,7-Dimethoxy-
4-hydroxyquinazoline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b601133#spectroscopic-data-for-6-7-dimethoxy-4-
hydroxyquinazoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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